molecular formula C14H14N2O2S B366788 N'-(1-phenylethylidene)benzenesulfonohydrazide CAS No. 1667723-82-1

N'-(1-phenylethylidene)benzenesulfonohydrazide

Cat. No. B366788
CAS RN: 1667723-82-1
M. Wt: 274.34g/mol
InChI Key: WXWKWIKTRTXOIW-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(1-phenylethylidene)benzenesulfonohydrazide” is a chemical compound with the molecular formula C14H14N2O2S . It has a molecular weight of 274.34 g/mol . The IUPAC name for this compound is N - [ ( E )-1-phenylethylideneamino]benzenesulfonamide .


Molecular Structure Analysis

The compound is non-planar and has an E configuration with respect to the C=N bond . The dihedral angles between the two benzene rings are 11.1(2)° in one molecule and 12.40(19)° in the other .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 274.07759887 g/mol . The topological polar surface area of the compound is 66.9 Ų . The heavy atom count of the compound is 19 .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

N-[(E)-1-phenylethylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12(13-8-4-2-5-9-13)15-16-19(17,18)14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWKWIKTRTXOIW-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-phenylethylidene)benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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